molecular formula C12H15NO5 B8666827 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

Cat. No.: B8666827
M. Wt: 253.25 g/mol
InChI Key: SCJMNFZINVMMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C12H15NO5/c1-12(2,3)7-5-8(11(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3,(H,14,15)

InChI Key

SCJMNFZINVMMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.3 ml 65% nitric acid and 2.6 ml 96% sulphuric acid is added dropwise to an ice-cooled solution of 5.00 g 5-tert-butyl-2-methoxy-benzoic acid in 15 ml 96% sulphuric acid. The solution is stirred for 1.5 h in the cooling bath and then for 1 h at ambient temperature. Then the solution is added to ice water, and the precipitate formed is filtered off and taken up in dichloromethane. The dichloromethane phase is dried (Na2SO4), and the solvent is eliminated completely.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 2.10 g (10.1 mmol) of 2-methoxy-5-tert-butylbenzoic acid in 6 mL of conc H2SO4 cooled in an ice bath was added dropwise a solution of 1 mL (11.1 mmol) of HNO3 in 2 ml H2SO4. The mixture was stirred, warming from 0° C. to rt over 3 h. The mixture was then poured into crushed ice and the resulting precipitate was filtered and dried. Recrystallization from 1:1 water/EtOH (8 mL/g) provided 1.4 g of product Intermediate 10.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 g 5-tert-butyl-2-methoxy-benzoic acid are dissolved in 15 ml sulphuric acid, cooled to 0° C. and combined dropwise with a solution of 2.3 ml nitric acid in 2.6 ml sulphuric acid. The mixture is stirred for 1.5 hours at 0° C. and for 1 hour at ambient temperature. Then it is added to ice water. The precipitate is filtered off, taken up in dichloromethane and dried on magnesium sulphate. The solvent is eliminated in vacuo and the product thus obtained is further reacted directly.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
solvent
Reaction Step Four

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